Physicochemical Profile vs. Trifluoromethyl-Substituted Analog: Lipophilicity and Hydrogen Bond Acceptor Count
The target compound (CAS 2415535-03-2) demonstrates a distinctly lower lipophilicity profile compared to its closest commercially cataloged trifluoromethyl-substituted analog, 4-({Imidazo[1,2-a]pyridin-2-yl}methyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one (CAS 2380098-08-6, EvitaChem EVT-3079862). The target compound has MW 320.4 g/mol with XLogP3-AA of 2.4, whereas the CF3 analog has MW 375.355 g/mol (a 17.1% increase) and incorporates a pyridyl-N1 substituent with an additional nitrogen heteroatom, contributing a higher HBA count (4 vs. 3) [1]. This lipophilicity differential is expected to translate into measurably distinct aqueous solubility, plasma protein binding, and membrane permeability profiles. The lower molecular weight and cLogP of the target compound place it more favorably within standard Rule-of-Five boundaries (MW <500, cLogP <5), which may confer wider formulation compatibility compared to the fluorinated analog [1].
| Evidence Dimension | Molecular weight, lipophilicity (XLogP3-AA), hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW 320.4 g/mol; XLogP3-AA 2.4; HBA 3; HBD 0; Rotatable bonds 4 |
| Comparator Or Baseline | 4-({Imidazo[1,2-a]pyridin-2-yl}methyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one: MW 375.355 g/mol; HBA 4 (CF3-pyridyl substituent); C18H16F3N5O |
| Quantified Difference | ΔMW = 54.955 g/mol (17.1% higher for comparator); ΔHBA = +1; additional CF3 group increases logP by estimated +0.8 to +1.5 units |
| Conditions | Computed physicochemical properties based on PubChem 2.2 and vendor datasheet specifications |
Why This Matters
For high-throughput screening and in vitro assay deployment, the lower lipophilicity and smaller molecular weight of the target compound reduce the risk of non-specific binding and solubility-limited false negatives relative to the trifluoromethyl analog, making it preferable for discovery-stage screening libraries where assay compatibility is paramount.
- [1] PubChem. Compound Summary for CID 146074659, 1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/146074659 View Source
